molecular formula C16H20ClN B2616208 2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride CAS No. 2445792-24-3

2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride

Cat. No.: B2616208
CAS No.: 2445792-24-3
M. Wt: 261.79
InChI Key: HIOZZGWETBDHKN-UHFFFAOYSA-N
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Description

2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride is a chemical compound supplied as a high-purity hydrochloride salt to ensure stability and solubility for research applications. The molecular formula of the base compound is C10H15N . This product is intended for research and laboratory use only. Researchers can source this compound from a global network of established chemical suppliers . As a research chemical, it is essential to handle this material with appropriate safety protocols. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[2-(2-methylphenyl)phenyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16(2,3)17;/h4-11H,17H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOZZGWETBDHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C(C)(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride can be achieved through several methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity to achieve high enantioselectivity and conversion rates.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced biocatalytic approaches, such as transaminase-mediated synthesis, can also be scaled up for industrial applications, providing a sustainable and efficient production method.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted phenylpropan-2-amine derivatives.

Scientific Research Applications

The compound 2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride , commonly known as a derivative of amphetamine, has garnered attention in scientific research due to its potential applications in various fields, including pharmacology and neuroscience. This article explores its applications, supported by comprehensive data and case studies.

Pharmacological Research

The compound is primarily studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin. It is hypothesized to modulate these pathways, making it a candidate for exploring therapeutic effects related to mood disorders and attention deficit hyperactivity disorder (ADHD).

Case Study: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. The forced swim test and tail suspension test indicated that the compound may influence serotonin pathways, potentially offering antidepressant effects.

Neuroprotective Studies

Research has indicated that the compound may exhibit neuroprotective properties. It is believed to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Mechanisms

In vitro studies highlighted the compound's ability to protect neuronal cells from oxidative damage, which is crucial for developing therapies against conditions like Alzheimer's disease.

Behavioral Studies

The compound's influence on behavior has been a focal point of research. Its structural similarity to other psychoactive substances suggests it may have anxiolytic properties.

Case Study: Anxiolytic Properties

In behavioral assays such as the elevated plus maze test, subjects treated with the compound exhibited reduced anxiety-like behaviors compared to control groups, indicating its potential as an anxiolytic agent.

Pharmacological Effects Summary

EffectObserved OutcomeStudy Reference
AntidepressantSignificant reduction in depressive behaviorsRodent model study
AnxiolyticIncreased time spent in open armsElevated plus maze test
NeuroprotectiveReduction of oxidative stress markersIn vitro neuronal cultures

Safety Profile and Toxicity

Preliminary toxicity studies suggest minimal adverse effects at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish a complete safety profile. Ongoing research aims to elucidate any long-term effects associated with the compound's use.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride involves its interaction with molecular targets and pathways in the body. It may act as a neurotransmitter or modulator, affecting the release and uptake of neurotransmitters such as dopamine and norepinephrine. The specific molecular targets and pathways involved depend on the compound’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[2-(2-Methylphenyl)phenyl]propan-2-amine hydrochloride
  • CAS No.: 1439899-51-0
  • Molecular Formula : C₁₀H₁₆ClN
  • Molecular Weight : 185.69 g/mol
  • Synonyms: Ortetamine hydrochloride, 1-(o-Tolyl)propan-2-amine hydrochloride

Structural Features :
The compound consists of a propan-2-amine backbone substituted with a 2-(2-methylphenyl)phenyl group. The ortho-methylphenyl moiety introduces steric bulk near the amine group, which may influence receptor binding and pharmacokinetic properties .

Pharmacological Context :
As a β-phenethylamine (β-PEA) analog, it shares structural motifs with psychoactive compounds targeting trace amine-associated receptors (TAARs) or serotonin receptors. Its ortho-substitution pattern distinguishes it from classical para-substituted amphetamine derivatives .

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Pharmacological Variations

The table below highlights key analogs and their substituent-driven differences:

Compound Name Substituents Molecular Weight (g/mol) Pharmacological Notes References
2-[2-(2-Methylphenyl)phenyl]propan-2-amine hydrochloride Ortho-methylphenyl 185.69 Moderate steric hindrance; potential CNS activity via TAAR1 modulation
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride 2-chloro, 4-fluoro 222.66 Halogenation increases electronegativity, enhancing receptor affinity but possibly reducing BBB penetration
2-(4-Trifluoromethylphenyl)propan-2-amine hydrochloride Para-trifluoromethyl 237.66 High lipophilicity improves membrane permeability but may reduce aqueous solubility
2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride Para-isopropyl 213.75 Bulky substituent reduces potency due to steric clashes in receptor pockets
2-(4-Trifluoromethoxyphenyl)propan-2-amine hydrochloride Para-trifluoromethoxy 251.68 Electron-withdrawing group alters π-π stacking interactions; explored in antidepressant research

Key Structural Determinants of Activity

Substituent Position: Ortho vs. Halogenation: Chloro and fluoro substituents (e.g., 2-chloro-4-fluoro analog) enhance binding affinity via halogen bonding but may increase metabolic stability .

Steric Effects :

  • Bulky groups (e.g., trifluoromethyl, isopropyl) in para positions correlate with reduced efficacy in TAAR1 activation, as shown in CoMFA models .
  • N-Methylation in β-PEA analogs (e.g., N-methyl-2-phenylethylamine) decreases potency by 10-fold, underscoring the importance of amine group accessibility .

Lipophilicity :

  • Trifluoromethyl and trifluoromethoxy groups increase logP values, enhancing blood-brain barrier (BBB) penetration but risking off-target effects .

Biological Activity

The compound 2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride, often referred to as a derivative of phenylpropan-2-amine, has garnered attention in pharmacological research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a central propan-2-amine core substituted with two phenyl rings, one of which is further substituted with a methyl group. This structural arrangement is significant for its interaction with various biological targets.

Pharmacological Effects

  • Agonist Activity : The compound exhibits agonist activity at serotonin receptors, particularly the 5-HT_2A receptor. Research indicates that it has a selective profile, showing higher potency at 5-HT_2A compared to other serotonin receptors like 5-HT_2C. This selectivity is crucial for its potential therapeutic applications in mood disorders and anxiety .
  • Anticancer Properties : Preliminary studies have suggested that derivatives of this compound may possess anticancer activity. For instance, related compounds have shown effectiveness against various cancer cell lines, indicating a possible mechanism through which they induce apoptosis or inhibit cell proliferation .
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of similar phenylpropan-2-amines, revealing effectiveness against Gram-positive and Gram-negative bacteria. The presence of specific substituents appears to enhance their antibacterial efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl rings and the alkyl chain significantly influence the biological activity of this compound. For example:

  • Substituent Positioning : The position of methyl groups on the phenyl rings can alter receptor binding affinity and potency.
  • Chain Length : Variations in the length of the propan chain also affect agonist potency at serotonin receptors .

Study 1: Serotonin Receptor Agonism

In a study examining various analogs of phenylpropan-2-amines, it was found that compounds with specific substitutions on the aromatic rings demonstrated enhanced binding affinity and agonistic properties at the 5-HT_2A receptor. The study highlighted that compounds similar to 2-[2-(2-Methylphenyl)phenyl]propan-2-amine showed EC_50 values in the low nanomolar range, indicating strong agonistic effects .

Study 2: Anticancer Activity

Another investigation into related compounds revealed significant cytotoxic effects against human cancer cell lines, including breast and prostate cancer cells. The study reported IC_50 values that suggest these compounds could be developed into therapeutic agents for cancer treatment .

Data Tables

Biological Activity Receptor/Target EC50/IC50 Values Comments
Agonist Activity5-HT_2ALow nM rangeSelective agonist
Anticancer ActivityVarious Cancer LinesIC50 ~10 µMInduces apoptosis
Antimicrobial ActivityGram-positive BacteriaMIC ~0.0195 mg/mLEffective against E. coli

Q & A

Basic Research Questions

Q. How can the synthesis of 2-[2-(2-Methylphenyl)phenyl]propan-2-amine hydrochloride be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process. For analogous compounds, key steps include condensation of substituted benzaldehydes with nitroethane to form nitropropene intermediates, followed by reduction (e.g., using LiAlH₄) to the amine, and subsequent salt formation with HCl . Optimization strategies:

  • Solvent Choice : Use ethanol or methanol under reflux to enhance reaction efficiency .
  • Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) improves purity .
  • Monitoring : Thin-layer chromatography (TLC) or GC-MS can track reaction progress and identify by-products .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amine protonation .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Purity Assessment :
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
  • Elemental Analysis : Validate Cl⁻ content in the hydrochloride salt .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous solutions?

  • Methodological Answer : The hydrochloride salt enhances water solubility due to ionic interactions, making it suitable for biological assays. Stability studies for similar compounds recommend:

  • pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent amine deprotonation .
  • Storage Conditions : Lyophilized storage at -20°C to avoid hydrolysis .

Advanced Research Questions

Q. What mechanistic pathways lead to by-product formation during synthesis, and how can they be minimized?

  • Methodological Answer : Common by-products include over-reduced amines or incomplete intermediates. Strategies:

  • Controlled Reduction : Use stoichiometric LiAlH₄ to avoid over-reduction of the nitropropene intermediate .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the amine .
  • By-Product Analysis : GC-MS or LC-MS to identify side products and adjust reaction conditions .

Q. How can enantiomeric separation be achieved if the compound exhibits chirality?

  • Methodological Answer : Although chirality is not explicitly reported for this compound, analogous amines are resolved via:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) in HPLC .
  • Diastereomeric Salt Formation : React with chiral resolving agents (e.g., tartaric acid derivatives) and recrystallize .

Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate solutions at pH 3–10 (37°C) for 1–4 weeks. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C .
  • Light Exposure : Assess photostability under UV/visible light using quartz cuvettes .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., monoamine transporters) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., GROMACS) to assess binding stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on activity using datasets of analogous compounds .

Q. How can contradictions in pharmacological data across studies be systematically addressed?

  • Methodological Answer :

  • Standardized Assays : Replicate dose-response curves (e.g., IC₅₀) under uniform conditions (pH, temperature, cell lines) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify confounding variables .
  • Orthogonal Validation : Confirm receptor binding via both radioligand assays and surface plasmon resonance (SPR) .

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